

Elucidation of the Molecular Structure of 2-Acetylamino-5-iodopyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Acetylamino-5-iodopyridine

Cat. No.: B1301817

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and expected analytical data for the structure elucidation of **2-Acetylamino-5-iodopyridine** (CAS No: 66131-78-0).^[1] Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed framework of predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The guide is intended to serve as a practical resource for researchers in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development, offering standardized experimental protocols and a logical workflow for the structural characterization of this and similar heterocyclic compounds.

Introduction

2-Acetylamino-5-iodopyridine, with the chemical formula C₇H₇IN₂O, is a halogenated pyridine derivative.^[1] Such compounds are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and the potential for the iodo-substituent to participate in cross-coupling reactions. Accurate structural confirmation is a critical step in the synthesis and application of this molecule. This guide outlines the synergistic application of modern spectroscopic techniques to unequivocally determine its molecular structure.

Physicochemical Properties

A summary of the known physical and chemical properties of **2-Acetylamino-5-iodopyridine** is presented in Table 1.

Property	Value	Reference
CAS Number	66131-78-0	[1]
Molecular Formula	C7H7IN2O	[1]
Molecular Weight	262.05 g/mol	[1]
Melting Point	156-158 °C	[1] [2]
Appearance	White to off-white solid	

Spectroscopic Data for Structure Elucidation

The following sections detail the predicted spectroscopic data for **2-Acetylamino-5-iodopyridine**. These predictions are based on the analysis of its constituent functional groups and the known spectroscopic behavior of analogous structures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for identifying the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectral data for **2-Acetylamino-5-iodopyridine** in a suitable deuterated solvent (e.g., DMSO-d₆) are summarized in Table 2.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.3	Singlet (s)	1H	N-H (amide)
~8.5	Doublet (d)	1H	H-6 (Pyridine)
~8.1	Doublet of Doublets (dd)	1H	H-4 (Pyridine)
~7.9	Doublet (d)	1H	H-3 (Pyridine)
~2.1	Singlet (s)	3H	-CH ₃ (acetyl)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR chemical shifts for **2-Acetylamino-5-iodopyridine** are presented in Table 3. In pyridine, the carbon atom at position C2 is directly attached to the more electronegative nitrogen atom, leading to a downfield shift in the ¹³C NMR spectrum.[3]

Chemical Shift (δ , ppm)	Assignment
~169	C=O (amide)
~152	C-2 (Pyridine)
~150	C-6 (Pyridine)
~145	C-4 (Pyridine)
~115	C-3 (Pyridine)
~80	C-5 (Pyridine, C-I)
~24	-CH ₃ (acetyl)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. For **2-Acetylamino-5-iodopyridine**,

electron ionization (EI) would likely be a suitable method. The expected major fragments are listed in Table 4.

m/z Ratio	Proposed Fragment
262	$[M]^+$ (Molecular Ion)
220	$[M - C_2H_2O]^+$ (Loss of ketene)
193	$[M - C_2H_2O - HCN]^+$
127	$[I]^+$
43	$[CH_3CO]^+$ (Acetyl cation)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands expected for **2-Acetylamino-5-iodopyridine** are summarized in Table 5.

Wavenumber (cm^{-1})	Intensity	Assignment
~3300	Medium	N-H stretch (amide)
~3050	Weak	C-H stretch (aromatic)
~2950	Weak	C-H stretch (aliphatic)
~1680	Strong	C=O stretch (amide I)
~1580	Medium	N-H bend (amide II) and C=C/C=N stretch (pyridine ring)
~1400	Medium	C=C/C=N stretch (pyridine ring)
~820	Strong	C-H out-of-plane bend (aromatic)
~550	Medium	C-I stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Acetylamino-5-iodopyridine** in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer for the specific sample.
 - Acquire a standard one-dimensional ^1H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum. This typically requires a larger number of scans than ^1H NMR due to the lower natural abundance of ^{13}C .
 - Reference the spectrum to the solvent peak.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Procedure (for EI-MS):

- Sample Introduction: Introduce a small amount of the solid sample into the ion source via a direct insertion probe or after separation by gas chromatography if the compound is sufficiently volatile and thermally stable.
- Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

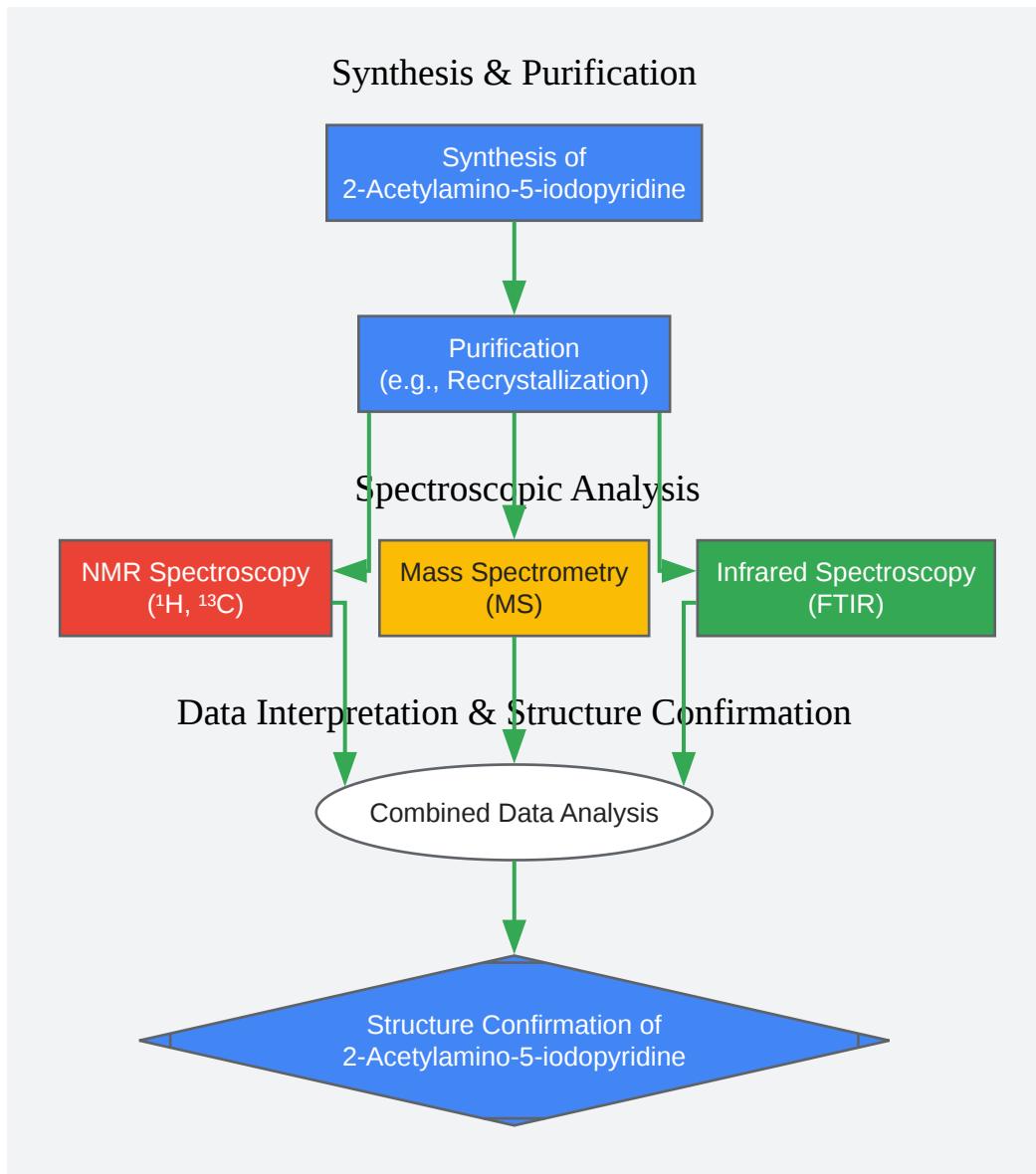
Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.

Procedure (using ATR-FTIR):

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract contributions from the instrument and atmosphere.
- Sample Application: Place a small amount of the solid **2-Acetylamino-5-iodopyridine** sample directly onto the ATR crystal.
- Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal and acquire the FTIR spectrum.^[4] The spectrum is typically recorded over a range of 4000-400 cm⁻¹.^[5]

Visualized Workflow for Structure Elucidation

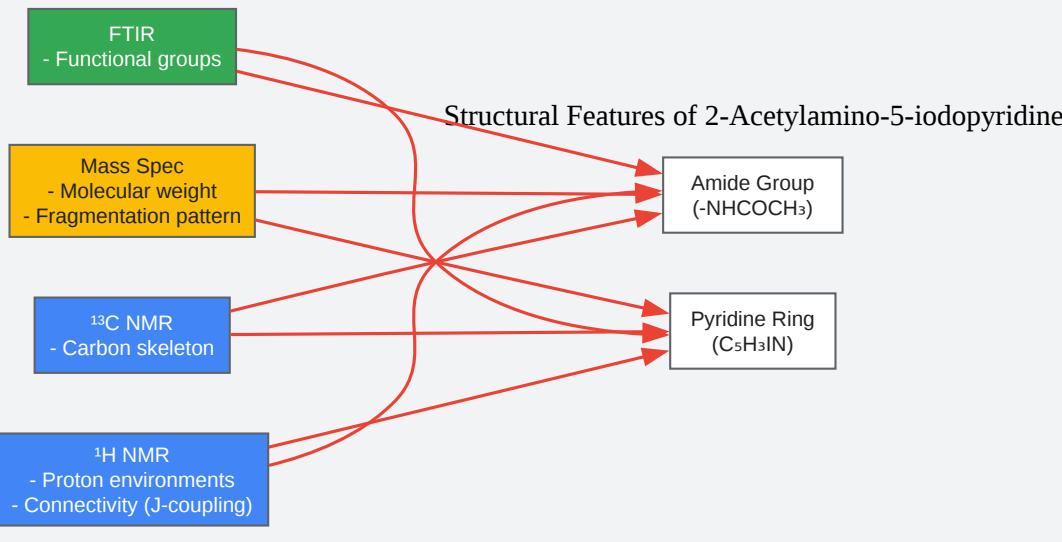
The logical flow of experiments and data interpretation for the structure elucidation of **2-Acetylaminio-5-iodopyridine** is depicted in the following diagrams.



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A logical workflow for the synthesis and structural elucidation of **2-Acetylaminio-5-iodopyridine**.

Information Derived from Each Technique

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Relationship between spectroscopic techniques and the structural features of **2-Acetylaminio-5-iodopyridine**.

Conclusion

The structural elucidation of **2-Acetylaminio-5-iodopyridine** can be confidently achieved through the combined application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. This technical guide provides a comprehensive framework of the expected data and standardized protocols for these analyses. While the presented data is predictive, it serves as a robust guide for researchers undertaking the synthesis and characterization of this and structurally related compounds, ensuring a systematic and effective approach to molecular structure confirmation.

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